2-Fluoroanisole-d3

Catalog No.
S13967380
CAS No.
M.F
C7H7FO
M. Wt
129.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroanisole-d3

Product Name

2-Fluoroanisole-d3

IUPAC Name

1-fluoro-2-(trideuteriomethoxy)benzene

Molecular Formula

C7H7FO

Molecular Weight

129.15 g/mol

InChI

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3

InChI Key

JIXDOBAQOWOUPA-FIBGUPNXSA-N

Canonical SMILES

COC1=CC=CC=C1F

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1F

2-Fluoroanisole-d3 is a deuterated derivative of 2-fluoroanisole, characterized by the presence of a fluorine atom and three deuterium atoms in its molecular structure. Its chemical formula is C₇H₆D₃F, and it is primarily utilized in various chemical research and synthesis applications due to its unique isotopic composition. The deuteration enhances its stability and alters its reactivity compared to non-deuterated compounds, making it valuable for studies involving mechanistic pathways and reaction dynamics.

Typical of aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the fluorine atom makes it susceptible to nucleophilic attack, which can lead to the substitution of the fluorine with various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the aromatic ring.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

The specific reaction pathways and yields are influenced by the presence of deuterium, which can affect reaction kinetics and mechanisms due to the kinetic isotope effect.

While 2-fluoroanisole-d3 itself may not have direct biological activity, its analogs and derivatives have been studied for potential pharmacological effects. Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. For instance, fluorine substitution can enhance metabolic stability and bioavailability in drug design. Research into similar fluorinated compounds has shown that they can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.

The synthesis of 2-fluoroanisole-d3 typically involves methods that introduce both fluorine and deuterium into the anisole framework. Common approaches include:

  • Fluorination Reactions: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Deuteration Techniques: Deuteration may be performed using deuterated solvents or reagents that introduce deuterium into specific positions of the molecule. For example, using deuterated lithium aluminum hydride in a controlled reaction can selectively introduce deuterium at desired sites.

These methods require careful optimization to achieve high yields and purity of the desired compound.

2-Fluoroanisole-d3 finds applications primarily in:

  • NMR Spectroscopy: Its unique isotopic labeling allows for detailed NMR studies, aiding in structural elucidation and dynamic studies of various compounds.
  • Mechanistic Studies: It serves as a valuable tool in understanding reaction mechanisms due to the kinetic isotope effects observed with deuterated compounds.
  • Pharmaceutical Research: As a building block or intermediate in synthesizing more complex fluorinated pharmaceuticals.

Interaction studies involving 2-fluoroanisole-d3 focus on how this compound interacts with other chemical entities. For instance:

  • Kinetic Isotope Effect Studies: These studies investigate how the presence of deuterium alters reaction rates compared to non-deuterated analogs, providing insights into transition states and mechanisms.
  • Binding Affinity Assessments: Research may explore how variations in isotopic composition affect binding affinities to biological targets, enhancing understanding of drug design principles.

Such studies contribute significantly to the fields of medicinal chemistry and biochemistry.

Several compounds share structural similarities with 2-fluoroanisole-d3, including:

Compound NameStructure FeaturesUnique Properties
2-FluoroanisoleContains one fluorine atomUsed as a solvent and reagent
4-FluoroanisoleFluorine at para positionExhibits different reactivity patterns
AnisoleNo fluorine substitutionCommonly used as an ether precursor
4-MethoxyfluorobenzeneMethoxy group at para positionPotentially different biological activity

Uniqueness of 2-Fluoroanisole-d3: The incorporation of deuterium not only alters physical properties but also enhances its utility in mechanistic studies due to distinct kinetic behaviors compared to its non-deuterated or differently substituted analogs. This makes it particularly valuable for researchers studying reaction mechanisms involving fluorinated aromatic compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

129.066923242 g/mol

Monoisotopic Mass

129.066923242 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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